molecular formula C11H10N4O B2658954 2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one CAS No. 1824669-67-1

2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B2658954
CAS No.: 1824669-67-1
M. Wt: 214.228
InChI Key: YWLYHPXGWFVBRO-UHFFFAOYSA-N
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Description

2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further chemical transformations.

Properties

IUPAC Name

2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11-9-7-15(8-2-1-4-12-6-8)14-10(9)3-5-13-11/h1-2,4,6-7H,3,5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLYHPXGWFVBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CN(N=C21)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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